molecular formula C15H10ClNO2 B184815 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one CAS No. 40728-69-6

7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one

Cat. No. B184815
CAS RN: 40728-69-6
M. Wt: 271.7 g/mol
InChI Key: RRJLRMAQHMFYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one, also known as CTB, is a synthetic compound that belongs to the benzoxazine family. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science.

Mechanism Of Action

The exact mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to interact with DNA and RNA, which may contribute to its pharmacological effects.

Biochemical And Physiological Effects

7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, such as HIV and hepatitis B virus.

Advantages And Limitations For Lab Experiments

7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized in large quantities. However, it also has some limitations, such as its limited solubility in water and its potential to form aggregates in solution.

Future Directions

There are several potential future directions for research on 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one. One area of interest is the development of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one as a potential therapeutic agent for the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one and its potential interactions with other molecules in biological systems.

Synthesis Methods

The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one involves the condensation of 2-aminophenol with p-tolualdehyde in the presence of chloroacetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis of 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been optimized by several researchers, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. 7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

40728-69-6

Product Name

7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one

Molecular Formula

C15H10ClNO2

Molecular Weight

271.7 g/mol

IUPAC Name

7-chloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H10ClNO2/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(18)19-14/h2-8H,1H3

InChI Key

RRJLRMAQHMFYPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2

Other CAS RN

40728-69-6

Origin of Product

United States

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